Chz868
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Overview
Description
CHZ868 is a type II Janus kinase 2 (JAK2) inhibitor. It is known for its ability to inhibit the JAK2 enzyme, which plays a crucial role in various signaling pathways, particularly those involved in hematopoiesis and immune function. This compound has shown significant potential in treating myeloproliferative neoplasms and certain types of leukemia by targeting the JAK2 enzyme in its inactive conformation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHZ868 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the benzimidazole core: This is achieved by reacting 2,4-difluoroaniline with 1,4-dimethyl-1H-benzimidazole under specific conditions.
Introduction of the pyridine ring: The benzimidazole core is then reacted with 2-chloropyridine in the presence of a base to form the desired product.
Final modifications: The compound undergoes further modifications to introduce the acetamide group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
CHZ868 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly at the nitro or carbonyl groups.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
CHZ868 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the JAK-STAT signaling pathway and to develop new inhibitors with improved selectivity and potency.
Biology: this compound is employed in biological studies to understand the role of JAK2 in cell proliferation, differentiation, and apoptosis.
Medicine: The compound has shown promise in preclinical models for treating myeloproliferative neoplasms, acute lymphoblastic leukemia, and other JAK2-dependent cancers
Industry: This compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting JAK2
Mechanism of Action
CHZ868 exerts its effects by binding to the inactive conformation of the JAK2 enzyme. This binding prevents the phosphorylation and activation of JAK2, thereby inhibiting downstream signaling pathways, such as the JAK-STAT pathway. The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in JAK2-dependent cells .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A type I JAK2 inhibitor that binds to the active conformation of JAK2.
Fedratinib: Another type I JAK2 inhibitor with a similar mechanism of action to ruxolitinib.
AJ1-10502: A second-generation type II JAK2 inhibitor with improved selectivity and potency compared to CHZ868
Uniqueness of this compound
This compound is unique in its ability to bind to the inactive conformation of JAK2, which allows it to overcome resistance mechanisms associated with type I JAK2 inhibitors. This unique binding mode makes this compound a valuable tool for studying JAK2 signaling and developing new therapeutic agents .
Properties
IUPAC Name |
N-[4-[2-(2,4-difluoroanilino)-1,4-dimethylbenzimidazol-5-yl]oxypyridin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2/c1-12-19(31-15-8-9-25-20(11-15)26-13(2)30)7-6-18-21(12)28-22(29(18)3)27-17-5-4-14(23)10-16(17)24/h4-11H,1-3H3,(H,27,28)(H,25,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLBXFPTDVFAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2C)NC3=C(C=C(C=C3)F)F)OC4=CC(=NC=C4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.